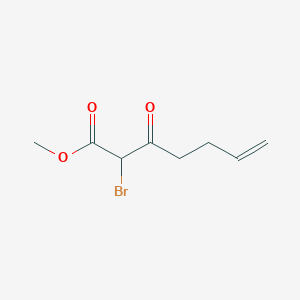

Methyl 2-bromo-3-oxohept-6-enoate

Description

Properties

CAS No. |

921226-70-2 |

|---|---|

Molecular Formula |

C8H11BrO3 |

Molecular Weight |

235.07 g/mol |

IUPAC Name |

methyl 2-bromo-3-oxohept-6-enoate |

InChI |

InChI=1S/C8H11BrO3/c1-3-4-5-6(10)7(9)8(11)12-2/h3,7H,1,4-5H2,2H3 |

InChI Key |

YUNXOQPOJUZIOR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)CCC=C)Br |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Method

Reagents : Methyl acetoacetate, an aldehyde (e.g., propanal), and a base (e.g., sodium ethoxide).

-

- Mix methyl acetoacetate with propanal in a solvent such as ethanol.

- Add sodium ethoxide to initiate the aldol condensation.

- Heat the mixture under reflux for several hours.

- Isolate the aldol product through standard work-up procedures (e.g., extraction, drying).

-

- Dissolve the aldol product in a suitable solvent (e.g., dichloromethane).

- Add bromine dropwise while stirring at low temperatures.

- Monitor the reaction progress via thin-layer chromatography (TLC).

Yield : Typically yields around 60-70% after purification.

Direct Bromination Method

Reagents : Methyl heptenoate and N-bromosuccinimide (NBS).

-

- Dissolve methyl heptenoate in carbon tetrachloride.

- Add NBS and heat under reflux.

- Allow the reaction to proceed for several hours.

- Quench with water and extract the organic layer.

Yield : This method can yield approximately 50-65%.

Enolate Chemistry Approach

Reagents : Methyl acetoacetate, base (e.g., sodium hydride), and brominating agent (e.g., phosphorus tribromide).

-

- Deprotonate methyl acetoacetate using sodium hydride to form an enolate.

- React with phosphorus tribromide to introduce bromine at the α-position.

- Work-up involves quenching with water and extracting with an organic solvent.

Yield : Yields can be around 70% depending on reaction conditions.

| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldol Condensation | Methyl acetoacetate, aldehyde | 60-70 | Versatile, mild conditions | Requires careful control of conditions |

| Direct Bromination | Methyl heptenoate, NBS | 50-65 | Simple procedure | Limited regioselectivity |

| Enolate Chemistry | Methyl acetoacetate, PBr3 | 70 | High selectivity | Requires strong bases |

The preparation of methyl 2-bromo-3-oxohept-6-enoate can be accomplished through several synthetic routes, each with its own advantages and limitations. The choice of method depends on factors such as availability of reagents, desired yield, and specific application requirements in further synthetic processes. Continued research into optimizing these methods may yield even more efficient pathways for synthesizing this important compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-oxohept-6-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-3-oxohept-6-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those with potential anticancer or antimicrobial properties.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-oxohept-6-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the keto group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Features a benzoylamino group at C2 and a β-ketoester group (C₉H₉NO₄).

- Synthesis : Prepared via condensation of aromatic amines with methyl β-ketoesters under acidic conditions (e.g., PTSA catalysis in benzene) .

- Reactivity: The benzoylamino group enhances stability toward hydrolysis compared to bromo-substituted analogs. However, the absence of a bromine atom limits its utility in nucleophilic substitution reactions.

Methyl 3-Oxohept-6-enoate

- Structure : Lacks the bromo substituent at C2 (C₈H₁₂O₃).

- Physical Properties : Lower molecular weight (156.18 g/mol ) and higher volatility due to reduced polarity. Likely exhibits a boiling point range of 120–140°C , comparable to other methyl esters of similar chain length .

- Reactivity : The α,β-unsaturated ketone moiety participates in conjugate additions, but the absence of bromine diminishes electrophilicity at C2.

Methyl 2-Bromo-3-oxopentanoate

- Structure : Shorter carbon chain (C₆H₇BrO₃) with similar bromo-β-ketoester functionality.

- Applications: Widely used in synthesizing heterocycles like furans and pyrroles. The shorter chain reduces steric hindrance, enhancing reaction rates in cyclizations compared to the hept-6-enoate derivative.

Comparative Data Table

Biological Activity

Methyl 2-bromo-3-oxohept-6-enoate is a chemical compound characterized by its unique bromo, keto, and enone functionalities. While specific biological activities of this compound are not extensively documented, it shares structural similarities with other compounds that have demonstrated notable biological effects, particularly in antimicrobial and anticancer domains. This article explores the potential biological activities of this compound, synthesizing available research findings and comparative data.

Structural Characteristics

The compound's structure includes:

- Bromo substituent : Enhances reactivity and potential interactions with biological targets.

- Keto group : Contributes to its electrophilic nature.

- Enone structure : Provides additional sites for chemical reactivity.

These features suggest that this compound may exhibit significant pharmacological properties, similar to other bromo-keto esters.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromo-3-methylbutanoate | Methyl group instead of heptene backbone | Smaller size may affect reactivity |

| Methyl 3-methylbutanoate | Lacks bromine but retains keto functionality | No halogen substituent; different reactivity |

| Ethyl 2-bromo-3-methylbutanoate | Similar bromo-keto structure but different alkyl chain | Variation in chain length alters properties |

| Methyl 3-oxohexanoate | One less carbon than heptene | Structural simplicity may lead to different reactivity |

The unique combination of the bromo substituent with both keto and enone functionalities in this compound enhances its versatility in potential applications, including organic synthesis and medicinal chemistry.

Antimicrobial Properties

Compounds with similar structures have been documented to exhibit antimicrobial activity . For instance, bromo-keto esters have shown effectiveness against various bacterial strains. The presence of the bromo group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy as an antimicrobial agent.

Anticancer Activity

The anticancer properties of related compounds have been explored extensively. Studies indicate that certain bromo-keto esters can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. The structural characteristics of this compound suggest that it could similarly affect cancer cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.